molecular formula C15H11ClN2OS B2655828 (3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one CAS No. 338793-19-4

(3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one

Cat. No.: B2655828
CAS No.: 338793-19-4
M. Wt: 302.78
InChI Key: HZIWWIOPOKRVMX-FARCUNLSSA-N
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Description

(3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole ring system substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The 4-chlorophenyl group is then introduced via a nucleophilic aromatic substitution reaction. The final step involves the formation of the but-3-en-2-one moiety through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the synthesis. Purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further characterized using techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

(3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Due to its unique electronic properties, the compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of (3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazole Derivatives: Compounds with similar core structures but different substituents, such as 4-methylphenyl or 4-fluorophenyl groups.

    Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups but different core structures, such as benzothiazole or benzimidazole derivatives.

Uniqueness

The uniqueness of (3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one lies in its specific combination of the imidazo[2,1-b][1,3]thiazole core with the 4-chlorophenyl group and the but-3-en-2-one moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-10(19)2-7-13-14(11-3-5-12(16)6-4-11)17-15-18(13)8-9-20-15/h2-9H,1H3/b7-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIWWIOPOKRVMX-FARCUNLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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